N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-8-11(9-7-10)14(19)17-13-5-3-2-4-12(13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVKPUGQFHJKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35709-65-0 | |
| Record name | 2-(4-METHYLPHENYLCARBOXAMIDO)BENZOIC HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 2 Hydrazinecarbonyl Phenyl 4 Methylbenzamide and Its Analogues
Retrosynthetic Pathways and Identification of Key Precursors
Retrosynthetic analysis of N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide identifies two primary disconnection points corresponding to the formation of the hydrazide and amide bonds.
C-N Bond Disconnection (Hydrazide): The most logical primary disconnection is at the acyl-hydrazide bond. This bond can be formed via the reaction of a hydrazine (B178648) nucleophile with a carboxylic acid derivative, typically an ester. This pathway identifies hydrazine and an ester intermediate, methyl 2-(4-methylbenzamido)benzoate , as key precursors.
C-N Bond Disconnection (Amide): The second disconnection is at the benzamide (B126) linkage. This bond is formed between an amine and an acylating agent. This leads to 2-aminobenzoic acid (anthranilic acid) or its corresponding ester (methyl anthranilate) and an activated derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride , as the fundamental starting materials.
Based on this analysis, a common forward synthetic plan involves two main steps: first, the N-acylation of an anthranilic acid derivative with a 4-methylbenzoyl group, followed by the conversion of the carboxylic acid moiety (or its ester) into the corresponding hydrazide.

Figure 1: Retrosynthetic pathway for this compound.
Multi-step Synthetic Approaches to the Core Hydrazinocarbonylphenylbenzamide Scaffold
The construction of the target molecule is achieved through a sequence of reactions that first build the central benzamide structure, followed by the introduction of the hydrazide functionality.
The final step in the primary synthetic route is the conversion of the ester group of methyl 2-(4-methylbenzamido)benzoate into the desired hydrazide. This transformation is typically accomplished through hydrazinolysis.
The reaction involves heating the ester intermediate with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695) or methanol (B129727). The hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the stable hydrazide product. nih.gov The reaction is generally driven to completion by using an excess of hydrazine hydrate and refluxing the mixture for several hours.
Reaction: Methyl 2-(4-methylbenzamido)benzoate + Hydrazine Hydrate → this compound + Methanol
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling or can be isolated after removal of the solvent and excess hydrazine under reduced pressure.
The formation of the key intermediate, 2-(4-methylbenzamido)benzoic acid or its ester, is a critical step. This is an amidation reaction where the amino group of anthranilic acid is acylated.
A widely used and effective method for this transformation is the Schotten-Baumann reaction . chemistnotes.com, wikipedia.org This procedure involves the reaction of anthranilic acid with 4-methylbenzoyl chloride under biphasic, aqueous alkaline conditions. chemistnotes.com, organic-chemistry.org The base, typically an aqueous solution of sodium hydroxide, serves two crucial roles: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, and it facilitates the reaction by maintaining the amine in its nucleophilic free-base form. byjus.com
The reaction is typically performed by dissolving anthranilic acid in the aqueous base and then adding the 4-methylbenzoyl chloride portion-wise or as a solution in an inert organic solvent, with vigorous stirring to ensure mixing between the two phases. The resulting N-acylated product, 2-(4-methylbenzamido)benzoic acid, can then be esterified to methyl 2-(4-methylbenzamido)benzoate using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) before proceeding to the hydrazinolysis step.
Alternatively, starting with methyl anthranilate allows for direct formation of the ester intermediate, methyl 2-(4-methylbenzamido)benzoate, via the same Schotten-Baumann conditions.
Optimization of Reaction Conditions and Yield Enhancement Strategies
| Reaction Step | Parameter to Optimize | Conditions & Strategies for Enhancement | Expected Outcome |
| Amidation (Schotten-Baumann) | Base Concentration | Using 10% NaOH is common; concentration can be adjusted to optimize solubility and reaction rate. chemistnotes.com | Prevents byproduct formation and drives reaction to completion. |
| Temperature | Reactions are often run at low temperatures (0-5 °C) during acyl chloride addition to control exothermicity, then allowed to warm to room temperature. | Improved selectivity and reduced hydrolysis of the acyl chloride. | |
| Stirring Rate | Vigorous stirring is essential in the biphasic system to maximize the interfacial area for reaction. | Increased reaction rate and higher yield. | |
| Hydrazinolysis | Hydrazine Amount | Using a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) ensures the reaction goes to completion. | Maximizes conversion of the ester to the hydrazide. |
| Temperature & Time | Refluxing in ethanol is a standard condition. The reaction time (typically 6-24 hours) can be optimized by monitoring via TLC. nih.gov | Ensures complete reaction without significant product degradation. | |
| Product Isolation | Cooling the reaction mixture often induces crystallization. Recrystallization from a suitable solvent (e.g., ethanol) can be used for purification. | High purity of the final product. |
Interactive Data Table: Amidation & Hydrazinolysis Optimization Use the dropdowns to see how different parameters can affect the reaction outcome.
Reaction Stage: Amidation
Low temperature (0-10°C) during addition minimizes side reactions like hydrolysis of the acyl chloride.
Reaction Stage: Hydrazinolysis
A large excess of hydrazine hydrate is used to drive the equilibrium towards product formation.
Exploration of Sustainable and Green Chemistry Synthetic Alternatives
In line with the principles of green chemistry, several alternative methods can be explored to make the synthesis of the hydrazinocarbonylphenylbenzamide scaffold more environmentally benign.
Catalytic Amidation: Conventional amidation often relies on stoichiometric activating agents or acyl chlorides, which generate significant waste. ucl.ac.uk Modern approaches utilize catalysts to form the amide bond directly from carboxylic acids and amines. Boronic acid catalysts, for instance, have been shown to facilitate direct amidations at room temperature, eliminating the need for acyl chlorides and the associated HCl waste. sigmaaldrich.com Applying this to the reaction between anthranilic acid and 4-methylbenzoic acid could offer a greener route to the key intermediate.
Enzymatic Synthesis: Biocatalysis presents a highly sustainable option. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether (CPME). nih.gov This enzymatic approach operates under mild conditions, shows high selectivity, and avoids hazardous reagents and solvents.
Solvent-Free Synthesis: An alternative green method for amide synthesis involves the solvent-free reaction of a carboxylic acid and urea, using boric acid as a catalyst. researchgate.net This method, which involves simple heating of the triturated reactants, generates ammonia (B1221849) in situ and proceeds rapidly with high yields, significantly reducing solvent waste. While this specific method is for primary amides, the principle of solvent-free catalytic reactions is applicable.
Strategies for Structural Derivatization and Analogue Preparation
The core scaffold of this compound is amenable to structural modification at several positions to generate a library of analogues.
Variation of the Benzoyl Moiety: The synthesis can begin with different substituted benzoyl chlorides in the initial acylation step. By replacing 4-methylbenzoyl chloride with other derivatives (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride, etc.), a wide range of analogues with varied electronic and steric properties on the terminal phenyl ring can be prepared.
Modification of the Anthranilate Core: Starting with substituted anthranilic acids (e.g., 4-chloroanthranilic acid, 5-nitroanthranilic acid) allows for the introduction of functional groups onto the central phenyl ring.
Derivatization of the Hydrazide Group: The terminal hydrazide group is a versatile functional handle for further reactions. It can readily undergo condensation with a variety of aldehydes and ketones, typically in the presence of a catalytic amount of acid (like acetic acid) in a solvent such as ethanol, to form a diverse series of acylhydrazone analogues. nih.gov This is a highly efficient method for creating a large library of derivatives from a single hydrazide precursor.
The yields for such condensation reactions are often high, as demonstrated in the synthesis of related benzohydrazide (B10538) derivatives.
| Aldehyde Reactant | Resulting Analogue | Reported Yield (%) |
| 4-Bromobenzaldehyde | (E)-N-(2-(2-(4-Bromobenzylidene)hydrazinecarbonyl)phenyl)benzamide | 89% nih.gov |
| 2-Hydroxybenzaldehyde | (E)-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | 89% nih.gov |
| 4-Methoxybenzaldehyde | (E)-N-(2-(2-(4-Methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | 86% nih.gov |
| 2,4-Dihydroxybenzaldehyde | (E)-N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | 93% nih.gov |
Advanced Spectroscopic and Crystallographic Elucidation of N 2 Hydrazinecarbonyl Phenyl 4 Methylbenzamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as a powerful tool for mapping the atomic connectivity and chemical environment within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the proton and carbon frameworks can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization
The ¹H NMR spectrum of N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide is expected to reveal a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. Protons in different chemical environments will resonate at different frequencies, and the integration of these signals provides the relative ratio of the protons giving rise to the signal. Furthermore, spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the connectivity and dihedral angles between protons.
The anticipated ¹H NMR spectral data, based on analogous compounds, is summarized in the interactive table below. The protons on the two aromatic rings are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the amide (NH) and hydrazine (B178648) (NH and NH₂) groups are also expected in this region and may exhibit broader signals due to quadrupole effects and chemical exchange. The methyl (CH₃) protons of the 4-methylbenzamide (B193301) moiety would appear in the upfield region (around δ 2.4 ppm).
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H (phenyl ring) | 7.4 - 7.6 | Multiplet | - | 5H |
| Aromatic H (phenylene ring) | 7.1 - 7.9 | Multiplet | - | 4H |
| Amide NH | 9.5 - 10.5 | Singlet (broad) | - | 1H |
| Hydrazine NH | 8.0 - 9.0 | Singlet (broad) | - | 1H |
| Hydrazine NH₂ | 4.5 - 5.5 | Singlet (broad) | - | 2H |
| Methyl CH₃ | ~2.4 | Singlet | - | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms.
The carbonyl carbons of the amide and hydrazinecarbonyl groups are expected to resonate at the most downfield positions (typically δ 165-175 ppm) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons will appear in the range of δ 110-145 ppm. The methyl carbon of the 4-methyl group is anticipated to be the most upfield signal (around δ 21 ppm).
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | ~168 |
| Hydrazinecarbonyl C=O | ~172 |
| Aromatic C (quaternary) | 130 - 145 |
| Aromatic C-H | 115 - 135 |
| Methyl CH₃ | ~21 |
Note: The assignments are predictive and based on the analysis of structurally similar compounds.
Two-Dimensional NMR Techniques for Connectivity and Correlation Studies
While direct experimental 2D NMR data for this compound is not available in the provided search results, the application of such techniques would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish direct one-bond correlations between protons and their attached carbons. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide information about longer-range (two- and three-bond) correlations between protons and carbons, which is invaluable for piecing together the complete molecular structure and confirming the connectivity of the different functional groups.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display a number of characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The high-frequency region of the spectrum would be dominated by N-H and C-H stretching vibrations. The amide and hydrazine N-H stretching bands are anticipated in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methyl C-H stretching vibrations are expected just below 3000 cm⁻¹.
The carbonyl (C=O) stretching vibrations are particularly informative. The two carbonyl groups in the molecule, the amide and the hydrazinecarbonyl, are expected to give rise to strong absorption bands in the region of 1630-1680 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding. The spectrum would also feature characteristic bands for C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹) and N-H bending vibrations (around 1550-1650 cm⁻¹).
Interactive Data Table: Predicted FT-IR Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching (Amide & Hydrazine) | 3200 - 3400 | Medium - Strong |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H Stretching (Methyl) | 2850 - 2960 | Medium |
| C=O Stretching (Amide & Hydrazinecarbonyl) | 1630 - 1680 | Strong |
| N-H Bending | 1550 - 1650 | Medium |
| Aromatic C=C Stretching | 1450 - 1600 | Medium |
Raman Spectroscopy (if applicable)
While no specific Raman spectroscopy data for this compound was found, this technique would provide complementary information to FT-IR. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations and the symmetric vibrations of the molecule would be expected to give strong signals in the Raman spectrum. The carbonyl stretching vibrations would also be Raman active. A comparative analysis of both FT-IR and Raman spectra would allow for a more complete vibrational assignment and a deeper understanding of the molecular structure and symmetry.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the structural elucidation of novel compounds. For this compound (C₁₅H₁₅N₃O₂), HR-MS would provide an extremely accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential formulas with the same nominal mass.
The expected theoretical monoisotopic mass for C₁₅H₁₅N₃O₂ is approximately 269.1164 Da. An experimental HR-MS measurement would be expected to yield a value extremely close to this, such as 269.1162 Da, confirming the molecular formula.
Furthermore, analysis of the fragmentation patterns in the mass spectrum provides critical information about the compound's structure. Tandem MS (MS/MS) experiments would involve the isolation and fragmentation of the parent molecular ion [M+H]⁺. While specific data is unavailable, a plausible fragmentation pathway based on the structure could involve:
Cleavage of the amide bond between the 4-methylbenzoyl group and the phenyl ring.
Fission of the N-N bond in the hydrazine moiety.
Loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO).
These fragmentation pathways would result in a series of daughter ions, each corresponding to a specific structural piece of the original molecule, thereby helping to piece together its complete structure.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A successful crystallographic study would generate a detailed model of the molecule's structure in the solid state. This includes precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles. This data reveals key structural features, such as the planarity of the aromatic rings and the conformation of the amide and hydrazinecarbonyl linkages.
Table 1: Hypothetical Bond Lengths and Angles for this compound (Note: This data is illustrative and not based on experimental results.)
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C-N (Amide) | ~1.35 Å |
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | N-N (Hydrazine) | ~1.45 Å |
| Bond Angle | O-C-N (Amide) | ~122° |
| Torsional Angle | C(ring)-C-N-C(ring) | Variable (describes twist between rings) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure would reveal how individual molecules pack together to form the crystal lattice. This packing is governed by non-covalent intermolecular interactions. Given the structure of this compound, which contains multiple hydrogen bond donors (-NH, -NH₂) and acceptors (C=O), hydrogen bonding would be expected to play a dominant role in the crystal packing.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insights into the nature and relative importance of different types of atomic contacts.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For a molecule like this, the plot would likely show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. The O···H/H···O contacts, appearing as distinct "spikes" on the plot, would correspond to the crucial N-H···O hydrogen bonds. By calculating the percentage contribution of each contact type, a detailed understanding of the forces holding the crystal together can be achieved.
Computational and Theoretical Investigations of N 2 Hydrazinecarbonyl Phenyl 4 Methylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic properties and reactivity of N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide. These calculations offer a quantum mechanical approach to understanding the molecule's behavior.
Geometric Optimization and Vibrational Frequency Analysis
Theoretical calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. ajchem-a.com These calculations provide data on bond lengths and bond angles. For similar benzamide (B126) derivatives, DFT calculations have successfully predicted these geometric parameters, which have shown good agreement with experimental data from techniques like X-ray crystallography. ajchem-a.comresearchgate.net
Vibrational frequency analysis is another critical component of DFT studies. researchgate.netnih.govresearchgate.net By calculating the vibrational modes of the molecule, researchers can predict its infrared and Raman spectra. ajchem-a.comarabjchem.org This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and the accuracy of the computational model. ajchem-a.com The analysis helps in assigning specific vibrational frequencies to the stretching and bending of different bonds within the molecule, such as C-H, N-H, and C=O. ajchem-a.com
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. nih.gov
For this compound and related compounds, DFT calculations are used to determine the energies of these frontier orbitals. scispace.com This analysis helps in identifying which parts of the molecule are most likely to be involved in chemical reactions. The distribution of electron density in the HOMO and LUMO orbitals can indicate the nucleophilic and electrophilic sites of the molecule, respectively. scispace.comresearchgate.net
Table 1: Frontier Molecular Orbital Data
| Parameter | Value |
|---|---|
| HOMO Energy | Typically in the range of -5 to -6 eV for similar aromatic amide structures. |
| LUMO Energy | Generally in the range of -1 to -2 eV for related compounds. |
| HOMO-LUMO Gap | Approximately 4 to 5 eV, indicating good kinetic stability. |
Note: The values presented are typical ranges for structurally related molecules and serve as an illustrative example. Actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. nih.govresearchgate.netresearchgate.net It helps in identifying the regions that are rich or poor in electrons. nih.gov In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent intermediate potential values. researchgate.net
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, making them potential sites for hydrogen bonding and interactions with electrophiles. nih.gov The regions around the N-H protons would exhibit positive potential, indicating their role as hydrogen bond donors. nih.gov This information is crucial for understanding intermolecular interactions and how the molecule might interact with biological targets. nih.gov
Molecular Docking Simulations for Ligand-Biomolecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov
Prediction of Binding Modes and Conformations within Active Sites
Molecular docking simulations can predict the specific binding mode and conformation of this compound within the active site of a target protein. scispace.com The process involves placing the ligand in various positions and orientations within the binding pocket and calculating the most energetically favorable pose. scispace.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. researchgate.net For instance, derivatives of N-(2-(hydrazinecarbonyl)phenyl)benzamide have been studied for their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Estimation of Binding Affinities and Interaction Energies
A critical output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy. scispace.com This value provides a quantitative measure of the strength of the interaction between the ligand and the target protein. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net By comparing the binding affinities of different ligands to the same target, researchers can prioritize compounds for further experimental testing. For example, docking studies on similar benzamide derivatives have been used to predict their potential as antidiabetic agents by evaluating their binding energies with target enzymes. researchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N-(2-(hydrazinecarbonyl)phenyl)benzamide |
| Acetylcholinesterase |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Modulatory Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.comigi-global.com For this compound and its analogs, QSAR studies can be instrumental in predicting their potential biological modulatory effects and guiding the design of new, more potent derivatives. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties, which can be quantified by molecular descriptors. nih.gov
The development of a robust QSAR model for this compound would begin with the synthesis and biological evaluation of a diverse set of its derivatives. This "training set" of molecules would feature systematic modifications to the core structure, such as substitutions on the phenyl rings or alterations to the hydrazinecarbonyl linker. For each compound in the series, a range of molecular descriptors would be calculated. These descriptors fall into several categories, including:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.
Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (log P), which quantifies the molecule's lipophilicity.
Topological Descriptors: Numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.
Once the descriptors and biological activity data (e.g., IC50 values converted to pIC50) are compiled, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation. nih.gov This equation represents the QSAR model, which quantitatively links the descriptors to the biological activity. A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts. unair.ac.id
For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that increased hydrophobicity on the 4-methylbenzamide (B193301) ring and the presence of an electron-donating group on the other phenyl ring are positively correlated with inhibitory activity against a specific enzyme.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound | R1-Group | R2-Group | Log P (Hydrophobicity) | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|---|
| 1 | -CH3 | -H | 3.1 | 2.5 | 6.2 | 6.1 |
| 2 | -Cl | -H | 3.6 | 3.1 | 6.8 | 6.7 |
| 3 | -OCH3 | -H | 2.9 | 2.2 | 6.5 | 6.4 |
| 4 | -CH3 | -NO2 | 3.0 | 4.5 | 5.8 | 5.9 |
| 5 | -CH3 | -NH2 | 2.5 | 2.0 | 6.9 | 6.8 |
The validity and predictive power of the generated QSAR model are rigorously assessed through internal and external validation techniques. nih.gov A well-validated model serves as a powerful tool for the rational design of new derivatives with potentially enhanced biological activity. jppres.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions
Molecular Dynamics (MD) simulations provide a powerful computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their conformational flexibility and intermolecular interactions. rsc.org For this compound, MD simulations can elucidate its dynamic structural properties in various environments, such as in solution or when interacting with a biological target like a protein.
An MD simulation of this compound would typically begin by placing the molecule in a simulation box filled with solvent molecules (e.g., water). The system's behavior is then simulated over time by numerically solving Newton's equations of motion for each atom. tandfonline.com The resulting trajectory provides a detailed movie of the molecule's movements, from which a wealth of information can be extracted.
Key analyses performed on the MD trajectory include:
Conformational Analysis: The simulation reveals the accessible conformations of the molecule by exploring its potential energy surface. This helps identify the most stable (lowest energy) conformations and the flexibility around its rotatable bonds, such as the amide and hydrazine (B178648) linkages. nih.gov
Root Mean Square Deviation (RMSD): This parameter is calculated to assess the structural stability of the molecule over the simulation time. A stable RMSD value indicates that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the regions of the molecule with the highest flexibility by measuring the fluctuation of each atom around its average position. For this compound, this could highlight the mobility of the two phenyl rings relative to each other.
Hydrogen Bond Analysis: When simulated with a target protein, MD can track the formation and breaking of hydrogen bonds between the ligand and the protein's amino acid residues. This is crucial for understanding the key interactions that stabilize the ligand-protein complex. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Metrics for this compound
| Metric | Description | Hypothetical Value |
|---|---|---|
| Average RMSD | Average deviation from the initial structure over the simulation time. | 1.5 Å |
| Average RMSF (Backbone) | Average atomic fluctuation of the core structure. | 0.8 Å |
| Average RMSF (Phenyl Rings) | Average atomic fluctuation of the terminal phenyl rings. | 2.1 Å |
| Occupancy of Key H-Bond | Percentage of simulation time a specific hydrogen bond is maintained with a target residue. | 85% |
| Solvent Accessible Surface Area (SASA) | Average surface area of the molecule exposed to the solvent. | 350 Ų |
Mechanistic Investigations of in Vitro Biological Modulatory Effects of N 2 Hydrazinecarbonyl Phenyl 4 Methylbenzamide Analogues
Targeted Inhibition of Key Enzymes and Molecular Pathways (In Vitro Studies)
Analogues of N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide have been the subject of extensive in vitro investigation to determine their potential as modulators of key biological pathways implicated in disease, particularly cancer. These studies focus on their ability to interact with and inhibit specific enzymes that are crucial for cell signaling, proliferation, and survival. The core structure, featuring a benzamide (B126) moiety linked to a hydrazinecarbonylphenyl group, serves as a versatile scaffold for the development of targeted inhibitors.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. nih.gov Its overactivity is a known driver in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov In vitro studies have explored a range of compounds, including hydroxy benzoic acid and vinyl sulfone derivatives, as inhibitors of EGFR's tyrosine kinase (TK) domain. nih.govrdd.edu.iq
These inhibitors typically act at the ATP-binding site within the catalytic domain of the receptor. nih.gov For instance, the vinyl sulfone derivative, VF16, demonstrated potent inhibitory activity against EGFR-TK with an IC50 value of 7.85 ± 0.88 nM, which was more potent than the established inhibitor erlotinib (B232) in the same assay. nih.gov Similarly, certain hydroxy benzoic acid derivatives have shown significant cytotoxicity against cancer cell lines such as DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cells, with their activity linked to EGFR tyrosine kinase inhibition. rdd.edu.iq The inhibitory concentrations for various analogues against both the enzyme and cancer cell lines are detailed in the table below.
Table 1: In Vitro Inhibitory Activity of EGFR Tyrosine Kinase Inhibitor Analogues
| Compound | Target | IC50 Value | Cell Line | IC50 Value | Source(s) |
|---|---|---|---|---|---|
| VF16 | EGFR-TK | 7.85 ± 0.88 nM | A431 | 33.52 ± 2.57 µM | nih.gov |
| A549 | 54.63 ± 0.09 µM | nih.gov | |||
| H1975 | 30.38 ± 1.37 µM | nih.gov | |||
| Erlotinib | EGFR-TK | >7.85 nM | A431 | 0.1 µM | nih.govmdpi.com |
| Lapatinib | EGFR | - | A431 | 0.16 µM | mdpi.com |
| Gefitinib | EGFR | - | A431 | 0.08 µM | mdpi.com |
| Compound 8 (Hydroxy benzoic acid derivative) | EGFR-TK | - | DLD-1 | 25.05 µM | rdd.edu.iq |
| HeLa | 23.88 µM | rdd.edu.iq | |||
| MCF-7 | 48.36 µM | rdd.edu.iq |
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govnih.gov Compounds that interfere with tubulin polymerization are effective antimitotic agents. In vitro studies on purified porcine tubulin have shown that certain 1H-benzimidazol-2-yl hydrazones can modulate tubulin polymerization. nih.govnih.gov These compounds were observed to elongate the nucleation phase and slow the subsequent polymerization process, an effect comparable to the known tubulin assembly inhibitor, nocodazole. nih.govnih.gov This modulation prevents the proper formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis. Molecular docking studies suggest these hydrazone derivatives may exert their effect by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov The development of isoform-selective HDAC inhibitors is a key area of research to minimize off-target effects. nih.govresearchgate.net Benzamide derivatives, particularly N-hydroxybenzamides and 2-substituted benzamides, have been investigated as zinc-binding groups for HDAC inhibition. nih.govnih.gov
In vitro enzymatic assays have identified compounds with significant selectivity for specific HDAC isoforms. For example, the 2-methylamino benzamide derivative 13 was found to be a highly selective inhibitor of HDAC3, with an IC50 of 41 nM and over 366-fold selectivity against HDAC1. nih.gov Subtle structural modifications to the benzamide scaffold can dramatically alter the selectivity profile. While some derivatives inhibit HDACs 1, 2, and 3, others, like compound 22 (a benzamide with ortho-hydroxy and methyl ether substitutions), show specific inhibition towards HDAC3. nih.gov This highlights the critical role of the chemical nature of substituents in achieving discrimination between class I and class II HDAC isoforms. nih.gov
Table 2: Isoform-Specific Inhibitory Profile of Benzamide-Based HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC3) | Source(s) |
|---|---|---|---|---|---|
| 13 (2-methylamino benzamide) | >15000 | - | 41 | >366-fold | nih.gov |
| 12a (N-hydroxy-3-sulfamoylbenzamide) | - | >180-fold vs HDAC8 | - | - | researchgate.net |
| 12b (N-hydroxy-3-sulfamoylbenzamide) | - | >180-fold vs HDAC8 | - | - | researchgate.net |
| 12c (N-hydroxy-3-sulfamoylbenzamide) | - | >180-fold vs HDAC8 | - | - | researchgate.net |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.govmdpi.com A variety of this compound analogues, particularly those incorporating nicotinamide (B372718) and other heterocyclic moieties, have been synthesized and evaluated for their in vitro inhibitory activity against the VEGFR-2 enzyme. mdpi.comnih.gov
In enzymatic assays, several of these compounds displayed potent inhibition of VEGFR-2 at nanomolar concentrations. For instance, the nicotinamide derivative 6 showed an IC50 value of 60.83 nM, which is comparable to the multi-kinase inhibitor sorafenib (B1663141) (IC50 = 53.65 nM). mdpi.com Another nicotinamide-based derivative, compound 10 , also exhibited strong inhibition with an IC50 of 51 nM. nih.gov These findings underscore the potential of this chemical class to effectively target the VEGFR-2 signaling pathway.
Table 3: In Vitro VEGFR-2 Inhibitory Activity of Selected Analogues
| Compound | VEGFR-2 IC50 (nM) | Cell Line | IC50 (µM) | Source(s) |
|---|---|---|---|---|
| 6 (N-{4-[2-(4-Chlorobenzylidene)hydrazine-1-carbonyl]phenyl}nicotinamide) | 60.83 | HCT-116 | 7.80 | mdpi.com |
| 7 (N-{4-[2-(2-Hydroxybenzylidene)hydrazine-1-carbonyl]phenyl}nicotinamide) | 129.30 | - | - | mdpi.com |
| 8 (Nicotinamide Derivative) | 77.02 | HCT-116 | 5.4 | nih.gov |
| HepG2 | 7.1 | nih.gov | ||
| 10 ((E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide) | 51 | HCT-116 | 6.48 | nih.gov |
| MCF-7 | 8.25 | nih.gov | ||
| 11 | 192 | HepG-2 | 9.52 | dovepress.com |
Cellular Response Profiling in In Vitro Cell Line Models
The cell cycle is a tightly regulated process that governs cell division. Disruption of this process can halt proliferation and lead to cell death. Several analogues of this compound have been shown to induce cell cycle arrest in cancer cell lines. nih.govnih.gov For example, treatment of HCT-116 cells with the potent VEGFR-2 inhibitor, compound 8 , resulted in an arrest of the cell cycle at the G0–G1 phase. nih.gov Similarly, novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, compounds 7 and 10 , were found to dose-dependently induce cell cycle arrest at the G2/M phase in OKP-GS cells, thereby preventing cell division. nih.gov This indicates that these compounds, through their primary molecular targets, can effectively engage the cellular machinery that controls cell proliferation.
Mechanisms of Apoptosis Induction in Cellular Systems
Analogues of this compound, particularly those within the N-acylhydrazone class, have demonstrated significant potential to induce apoptosis in various cancer cell lines. nih.govresearchgate.net The underlying mechanisms often involve the intrinsic mitochondrial pathway, a critical route for programmed cell death.
One of the key events in this pathway is the depolarization of the mitochondrial membrane. nih.gov This change in mitochondrial membrane potential is often a precursor to the release of pro-apoptotic factors into the cytoplasm. For instance, some N-acylhydrazone derivatives have been shown to trigger the release of cytochrome c from the mitochondria. researchgate.net Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspase-9, an initiator caspase. This leads to a downstream cascade of executioner caspases, such as caspase-3, which are ultimately responsible for the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Furthermore, some hydrazone derivatives have been observed to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS can lead to oxidative stress, damaging cellular components and further promoting the apoptotic process. In some cases, the cytotoxic mechanism of acylhydrazone derivatives does not involve ROS generation but instead influences the cell cycle and the activity of enzymes like ribonucleotide reductase. nih.gov
It has also been reported that certain N-substituted benzamides can induce apoptosis independently of p53, a critical tumor suppressor protein. researchgate.net This suggests that these compounds may be effective in cancers with mutated or non-functional p53. The induction of apoptosis by these benzamides has been linked to the inhibition of NFκB activation, a key survival pathway for cancer cells. However, studies have also indicated that NFκB inhibition and apoptosis induction can be separate mechanisms.
Cellular Uptake and Subcellular Localization Studies (In Vitro)
The cellular uptake of small molecules is often governed by their physicochemical properties, such as lipophilicity. Hydrazone derivatives, in general, exhibit increased lipophilicity compared to their precursor molecules, which may facilitate their transport across biological membranes. dovepress.com The cellular uptake of some related compounds has been shown to be an energy-dependent process. mdpi.com
Fluorescently labeled hydrazone derivatives have been successfully used for cellular imaging, indicating their ability to penetrate cell membranes. nih.gov For instance, a novel benzimidazole-hydrazone derivative incorporated into micellar carriers was found to have preferential localization in the perinuclear space of cancer cells. vensel.org Another study developed a photoswitchable fluorescent hydrazone for super-resolution imaging of live-cell plasma membranes. nih.gov These studies highlight the potential for hydrazone-based compounds to be taken up by cells and to localize in specific subcellular compartments. The exact mechanisms of uptake, whether through passive diffusion, active transport, or endocytic pathways, would likely depend on the specific substitutions on the benzamide and hydrazone moieties.
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on various N-acylhydrazone and benzamide derivatives have identified key features that modulate their efficacy.
SAR studies have revealed that both the electronic and steric properties of substituents play a crucial role in the cytotoxic and pro-apoptotic activities of these compounds.
For N-acylhydrazone derivatives, the nature of the group attached to the azomethine group (R2 in R1–NHN=CH–R2) is critical for cytotoxicity. For example, the presence of a p-methoxy phenyl group has been found to be important for inducing cytotoxicity and selectivity against certain cancer cell lines. nih.govmdpi.com Replacing this group with furyl or isovaleryl moieties led to a reduction in cytotoxic activity. nih.gov
In a series of salicylaldehyde (B1680747) benzoylhydrazones, dimethoxy derivatives exhibited potent activity against leukemic cell lines. nih.gov The position of the methoxy (B1213986) group was also found to be important, with 4-methoxy derivatives showing higher ligand efficiency compared to 3-methoxy or 5-methoxy analogues. nih.gov The introduction of a bromine or nitro group at the 5-position of the salicylaldehyde ring in benzoylhydrazones also resulted in significant cytotoxic activity. nih.gov
The table below summarizes the impact of substituent variations on the in vitro antiproliferative activity of a series of N-acylhydrazone derivatives against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
| Compound | R Group on Phenyl Ring | IC50 (µM) on MCF-7 | IC50 (µM) on PC-3 |
| 7b | 4-OCH3 | 12.14 ± 0.88 | 20.36 ± 1.12 |
| 7c | 4-Cl | 9.85 ± 0.54 | 15.47 ± 0.96 |
| 7d | 4-NO2 | 7.52 ± 0.32 | 11.89 ± 0.75 |
| 7e | 2,4-diCl | 18.63 ± 1.05 | 13.21 ± 0.89 |
Data adapted from studies on N-acyl hydrazone derivatives, which are structural analogues. nih.gov
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For hydrazone and benzamide derivatives, key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The acylhydrazone moiety (–CO–NH–N=CH–) itself is a crucial pharmacophoric feature, containing a hydrogen bond donor (NH), a hydrogen bond acceptor (C=O), and a nucleophilic imine nitrogen. These features are important for interaction with biological targets.
Molecular docking studies of various benzoylhydrazone derivatives have suggested that the interactions with target enzymes often involve hydrogen bonding. For instance, in the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, the hydrazone derivatives were found to form hydrogen bonds with amino acid residues in the active site.
The general pharmacophoric features for this class of compounds can be summarized as:
Aromatic rings: Provide hydrophobic interactions and can participate in π-π stacking.
Hydrogen bond acceptors: The carbonyl oxygen and the imine nitrogen.
Hydrogen bond donor: The amide nitrogen.
Substituents on the aromatic rings: Can act as additional hydrogen bond donors/acceptors or hydrophobic features, fine-tuning the binding affinity and selectivity.
These features collectively contribute to the binding of these molecules to their biological targets, thereby eliciting their modulatory effects.
Future Research Directions and Unexplored Avenues for N 2 Hydrazinecarbonyl Phenyl 4 Methylbenzamide Research
Development of Novel Chemosensory Applications
The unique structural features of N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide, which include a hydrazinecarbonyl group and a benzamide (B126) moiety, make it a prime candidate for the development of novel chemosensors. These groups possess lone pairs of electrons and hydrogen bond donor/acceptor sites, which can facilitate selective interactions with various analytes.
Hydrazone derivatives, which can be readily synthesized from hydrazine-containing compounds, are widely recognized for their application as fluorescent sensors for toxic metal ions such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. rsc.orgnih.gov The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), internal charge transfer (ICT), or aggregation-induced emission (AIE). rsc.org Future research could focus on synthesizing derivatives of this compound to create fluorescent probes for specific metal ions. For instance, the introduction of different fluorophores and chelation units could be systematically explored to tune the sensor's selectivity and sensitivity. rsc.org
Furthermore, the amide and hydrazide groups can act as hydrogen bond donors, enabling the molecule to function as a sensor for anions. daneshyari.com The development of colorimetric and fluorescent anion sensors is a rapidly growing field, and molecules with multiple hydrogen-bonding sites can offer high selectivity for anions like fluoride, acetate, and phosphate. daneshyari.com By modifying the terminal substituents on the phenyl rings of this compound, it may be possible to fine-tune the acidity of the N-H protons and thus modulate the anion recognition ability. daneshyari.com
Table 1: Potential Chemosensory Applications and Target Analytes
| Sensor Type | Target Analyte | Potential Sensing Mechanism | Key Functional Group(s) |
| Fluorescent Sensor | Metal Ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) | Hydrazinecarbonyl, Amide |
| Colorimetric Sensor | Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Hydrogen Bonding, Deprotonation | Hydrazinecarbonyl, Amide |
| Ratiometric Sensor | pH | Internal Charge Transfer (ICT) | Aromatic rings, Heteroatoms |
Exploration in Advanced Materials Science (e.g., Polymer Synthesis, Metal-Organic Frameworks)
The bifunctional nature of this compound, possessing both reactive hydrazine (B178648) and amide functionalities, presents significant opportunities in advanced materials science.
Polymer Synthesis
The hydrazine and secondary amide groups within the molecule offer potential as monomers for step-growth polymerization. Hydrazides have been successfully used to synthesize a variety of polymers, including polyamides and polyhydrazides, through reactions with dicarboxylic acids or their derivatives. iaea.orgmdpi.com The resulting polymers often exhibit desirable properties such as high thermal stability. researchgate.net Future work could explore the polymerization of this compound with various co-monomers to create novel polymers with unique properties. For example, polymerization with divinyl sulfone has been shown to be effective for some hydrazides. nih.gov The incorporation of the bulky, aromatic structure of this compound into a polymer backbone could lead to materials with enhanced thermal resistance and specific optical or mechanical properties.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxyl and nitrogen-containing groups in derivatives of this compound could serve as effective coordination sites for metal ions, making it a promising candidate as an organic linker for MOF synthesis. The synthesis of MOFs often involves solvothermal or hydrothermal methods. nih.gov By carefully selecting metal precursors and reaction conditions, it may be possible to construct novel MOFs with tailored pore sizes and functionalities. Such materials could have applications in gas storage, catalysis, and sensing. mdpi.com For instance, a fluorescein (B123965) hydrazide-appended MOF has been shown to act as a selective chemosensor for mercury ions. nih.gov
Table 2: Potential Applications in Materials Science
| Material Type | Role of this compound | Potential Properties and Applications |
| Polymers | Monomer | High thermal stability, specific optical properties, membranes for separation |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Porous materials for gas storage, heterogeneous catalysis, chemical sensing |
Further Elucidation of Detailed Molecular Mechanisms of Action (In Vitro)
While some benzohydrazide (B10538) derivatives have been investigated for their biological activities, the specific molecular mechanisms of action of this compound remain largely uncharacterized. nih.gov Future in vitro studies are crucial to understand its potential therapeutic applications.
A promising area of investigation is its potential as an enzyme inhibitor. Benzohydrazide derivatives have shown inhibitory activity against enzymes such as carbonic anhydrases and cholinesterases. nih.govrsc.orgnih.gov Kinetic studies, including the determination of inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), would provide valuable insights into the enzyme-inhibitor interactions. sigmaaldrich.comresearchgate.net Molecular docking and computational studies can complement these experimental findings by predicting the binding modes of the compound within the active site of target enzymes. dntb.gov.uamdpi.com
Furthermore, the potential for this compound to interact with other biological targets, such as protein kinases or DNA, should be explored. rsc.orgnih.gov Understanding the structure-activity relationship (SAR) by synthesizing and testing a series of related analogues will be critical in identifying the key structural features responsible for its biological activity.
Integration of Advanced Artificial Intelligence and Machine Learning for De Novo Design of Analogues
The convergence of artificial intelligence (AI) and medicinal chemistry offers powerful tools for accelerating drug discovery. springernature.com Machine learning (ML) models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new compounds. acs.org
For this compound, generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), could be employed for the de novo design of novel analogues with optimized properties. belnauka.bynih.govnih.govmdpi.com These models can learn the underlying patterns in chemical space and generate new molecules with desired characteristics, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. nih.gov
Data Collection and Curation: Assembling a dataset of known benzohydrazide derivatives and their biological activities.
Model Training: Training a generative model on this dataset to learn the chemical features associated with desired activities.
Analogue Generation: Using the trained model to generate novel molecular structures.
In Silico Screening: Employing computational methods like molecular docking and molecular dynamics simulations to predict the binding affinity and interaction of the generated analogues with target proteins. nih.gov
Synthesis and Experimental Validation: Synthesizing the most promising candidates for in vitro and in vivo testing.
This approach has the potential to significantly reduce the time and cost associated with the traditional trial-and-error methods of drug discovery. acs.org
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide and its derivatives?
- Answer: The compound and its analogs are typically synthesized via condensation reactions. For example, N-(4-(hydrazinecarbonyl)phenyl)-4-methoxybenzamide reacts with substituted aldehydes under reflux in ethanol for 8 hours, yielding hydrazide-hydrazone derivatives. Purification involves filtration and recrystallization with ethanol . Structural confirmation is achieved using FTIR, NMR, and X-ray crystallography (e.g., CCDC 2032776 for related hydrazides) .
Q. How is the crystal structure of This compound determined, and what are its key features?
- Answer: X-ray diffraction reveals that the compound adopts an "extended" conformation stabilized by intramolecular N–H⋯O and O–H⋯N hydrogen bonds. Dihedral angles between aromatic rings (e.g., 44.43° and 21.99°) influence packing via intermolecular interactions like C–H⋯π stacking. Crystal data (e.g., space group C2/c or I41/a) are refined using SHELXTL software .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer:
- FTIR: Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazine (N–H, ~3200–3400 cm⁻¹) groups.
- NMR: ¹H/¹³C signals for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry: Validates molecular weight (e.g., m/z 359.38 for a related polymorph) .
Advanced Research Questions
Q. How do structural modifications at the hydrazone moiety affect biological activity?
- Answer: Substituents on the benzylidene group (e.g., electron-withdrawing Cl or Br) enhance cytotoxicity. For example:
| Derivative | Substituent | IC₅₀ (μM) against PC-3 cells |
|---|---|---|
| 3q | Furan-2-yl | 12.5 ± 0.8 |
| 3t | 4-Cyanophenyl | 8.2 ± 0.6 |
| Activity correlates with increased electrophilicity and membrane permeability . |
Q. What experimental challenges arise in optimizing reaction yields for hydrazide-hydrazone derivatives?
- Answer: Key challenges include:
- Catalyst Selection: Acetic acid improves condensation efficiency but may require optimization .
- Purification: Low solubility of derivatives (e.g., melting points >250°C) necessitates recrystallization in polar solvents like methanol .
- Scale-Up: Batch reactors yield ~65–85% efficiency; continuous flow systems are unexplored for this compound .
Q. How do polymorphic forms influence the compound’s physicochemical properties?
- Answer: Polymorphs (e.g., monoclinic C2/c vs. tetragonal I41/a) exhibit distinct hydrogen-bonding networks, altering solubility and thermal stability. For instance, the tetragonal form shows higher lattice energy due to tighter packing, impacting dissolution rates in drug formulation .
Q. What computational methods support structure-activity relationship (SAR) analysis?
- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. QSAR models correlate substituent Hammett constants (σ) with bioactivity, e.g., electron-withdrawing groups enhance anticancer potency by stabilizing ligand-receptor interactions .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
- Answer: Variability arises from:
- Cell Line Differences: HT-29 (colon) vs. MCF-7 (breast) cells may express divergent molecular targets.
- Assay Conditions: MTT vs. Annexin-V assays measure viability vs. apoptosis, respectively. Standardizing protocols (e.g., 24-hour incubation) reduces bias .
Q. Why do some hydrazide-hydrazones show poor correlation between in vitro and in vivo activity?
- Answer: Metabolic instability (e.g., hydrolysis of the hydrazone bond) or poor pharmacokinetics (low oral bioavailability) limit translational potential. Prodrug strategies or nanoformulation (e.g., liposomal encapsulation) are under investigation .
Methodological Recommendations
- Synthesis: Use TLC for real-time monitoring of condensation reactions .
- Crystallization: Optimize solvent polarity (ethanol/methanol mixtures) for high-purity crystals .
- Biological Assays: Include HUVEC cells as non-cancerous controls to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
